4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate
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Overview
Description
4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is a complex organophosphorus compound It is characterized by the presence of a hydroxyphenyl group, a cyclohexyl ring with specific stereochemistry, and a phenylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate typically involves the reaction of 4-hydroxyphenylphosphonic acid with a chiral cyclohexyl derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform. The reaction is carried out at low temperatures to ensure the stereochemical integrity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The phenylphosphonate moiety can be reduced to phosphine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenylphosphonates.
Scientific Research Applications
4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The phenylphosphonate moiety can interact with metal ions, influencing catalytic processes. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylphosphonic acid: Lacks the cyclohexyl ring and has different reactivity.
Phenylphosphonic acid: Does not have the hydroxyphenyl group, resulting in different chemical properties.
Cyclohexylphosphonic acid: Lacks the hydroxyphenyl group and has different biological activity.
Uniqueness
4-Hydroxyphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is unique due to its combination of a hydroxyphenyl group, a chiral cyclohexyl ring, and a phenylphosphonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H29O4P |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxyphenol |
InChI |
InChI=1S/C22H29O4P/c1-16(2)21-14-9-17(3)15-22(21)26-27(24,20-7-5-4-6-8-20)25-19-12-10-18(23)11-13-19/h4-8,10-13,16-17,21-23H,9,14-15H2,1-3H3/t17-,21+,22-,27?/m1/s1 |
InChI Key |
DQIFJFVDMUUEGD-FRHADCCMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)O)C(C)C |
Origin of Product |
United States |
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